molecular formula C21H23N3O5S B2464873 N-[(5-methylfuran-2-yl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-92-1

N-[(5-methylfuran-2-yl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Cat. No. B2464873
CAS RN: 688053-92-1
M. Wt: 429.49
InChI Key: AGYPDFWIZFVCBX-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and rings, including a furan ring, a quinazolinone ring, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the quinazolinone ring are aromatic, which could contribute to the compound’s stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amide group could allow for hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

Antimicrobial Activity

The novel compound N-[(5-methylfuran-2-yl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide, and its derivatives have been a subject of interest in scientific research due to their antimicrobial properties. For instance, derivatives of methylsulfanyl-triazoloquinazoline demonstrated significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and also against yeast and fungi like Candida albicans and Aspergillus niger (Al-Salahi et al., 2013). This highlights the potential of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Anti-inflammatory and Cytotoxic Effects

Research has also focused on the anti-inflammatory and cytotoxic effects of these compounds. A study conducted by Al-Salahi et al. (2013) on twenty-five 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives revealed promising cytotoxic effects against hepatocellular Hep-G2 and colon HCT-116 carcinoma cells, and a significant reduction in inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and prostaglandin E-2 (PGE-2) in bacterial lipopolysaccharide (LPS)-stimulated macrophages (Al-Salahi et al., 2013). These findings indicate the potential of N-[(5-methylfuran-2-yl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide derivatives as multifunctional pharmaceutical agents with both anticancer and anti-inflammatory capabilities.

Synthesis and Characterization

The chemical synthesis and characterization of these compounds are crucial for understanding their structure-activity relationships and optimizing their biological activities. Studies such as those conducted by Chern et al. (1988) and Al-Salahi & Geffken (2011) have developed methodologies for the synthesis of novel derivatives, providing a foundation for future research in this area (Chern et al., 1988); (Al-Salahi & Geffken, 2011). These studies are instrumental in advancing the field and opening new avenues for the application of these compounds in medicinal chemistry.

properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-13-6-7-14(29-13)11-22-19(25)5-3-2-4-8-24-20(26)15-9-17-18(28-12-27-17)10-16(15)23-21(24)30/h6-7,9-10H,2-5,8,11-12H2,1H3,(H,22,25)(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYPDFWIZFVCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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